molecular formula C8H10N2O3 B13873178 2,4-Dihydroxy-6-methylbenzohydrazide

2,4-Dihydroxy-6-methylbenzohydrazide

Cat. No.: B13873178
M. Wt: 182.18 g/mol
InChI Key: SZGIYBGRWYMURV-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-6-methylbenzohydrazide is a benzohydrazide derivative characterized by a benzene ring substituted with two hydroxyl groups at positions 2 and 4, a methyl group at position 6, and a hydrazide moiety (-CONHNH₂).

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2,4-dihydroxy-6-methylbenzohydrazide

InChI

InChI=1S/C8H10N2O3/c1-4-2-5(11)3-6(12)7(4)8(13)10-9/h2-3,11-12H,9H2,1H3,(H,10,13)

InChI Key

SZGIYBGRWYMURV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)NN)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-6-methylbenzohydrazide typically involves the reaction of 2,4-dihydroxy-6-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, followed by cooling and crystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-6-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2,4-Dihydroxy-6-methylbenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-6-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, its apoptosis-inducing properties are linked to the activation of caspase pathways, leading to programmed cell death in targeted cells .

Comparison with Similar Compounds

Structural Features

Benzohydrazides exhibit diverse bioactivity depending on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents on Benzene Ring Hydrazide Modification Key Structural Features
2,4-Dihydroxy-6-methylbenzohydrazide 2-OH, 4-OH, 6-CH₃ None Polar hydroxyl groups enhance hydrogen bonding; methyl group increases lipophilicity
(E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide 2-CH₃, 4-CH₃ Benzylidene (2-methyl) Dihedral angle of 88.45° between phenyl rings; stabilized by N–H···O interactions
4-(Dimethylamino)benzohydrazide 4-N(CH₃)₂ None Electron-donating dimethylamino group enhances solubility in polar solvents
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine 2,4-OH (benzylidene) Benzodithiazine fused ring Planar benzodithiazine core; strong IR absorption at 1630 cm⁻¹ (C=N)

Physical and Spectroscopic Properties

  • Melting Points :
    • This compound derivatives: High melting points (~300°C) due to hydrogen bonding .
    • (E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide: Lower melting range (e.g., 180–190°C) due to reduced polarity .
  • Spectroscopic Data :
    • IR : C=N stretches in Schiff bases appear at 1630–1650 cm⁻¹ .
    • NMR : Hydroxyl protons in 2,4-dihydroxy derivatives resonate downfield (δ 10–12 ppm) .

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